molecular formula C23H31NO2 B1675121 Levomethadyl acetate CAS No. 1477-40-3

Levomethadyl acetate

Cat. No. B1675121
CAS RN: 1477-40-3
M. Wt: 353.5 g/mol
InChI Key: XBMIVRRWGCYBTQ-AVRDEDQJSA-N

Description

Levomethadyl acetate, also known as laam or levacetylmethadol, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Levomethadyl acetate is a drug which is used for the treatment and management of opiate dependence. it is sometimes used to treat severe pain in terminal patients. Levomethadyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Levomethadyl acetate has been detected in multiple biofluids, such as urine and blood. Within the cell, levomethadyl acetate is primarily located in the membrane (predicted from logP). Levomethadyl acetate can be converted into nor-levomethadyl acetate and formaldehyde through its interaction with the enzyme cytochrome P450 3A7. In humans, levomethadyl acetate is involved in the levomethadyl acetate action action pathway and the levomethadyl acetate metabolism pathway. Levomethadyl acetate is a potentially toxic compound.
Levo-alphacetylmethadol is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence.
Levacetylmethadol is an acetate ester and a tertiary amino compound. It has a role as an opioid analgesic and a mu-opioid receptor antagonist.

Mechanism Of Action

Opiate receptors (Mu, Kappa, Delta) are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. Opioids also inhibit the release of vasopressin, somatostatin, insulin and glucagon. Levomethadyl acetate effectively opens calcium-dependent inwardly rectifying potassium channels (OP1 receptor agonist), resulting in hyperpolarization and reduced neuronal excitability.

properties

CAS RN

1477-40-3

Product Name

Levomethadyl acetate

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate

InChI

InChI=1S/C23H31NO2/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,18,22H,6,17H2,1-5H3/t18-,22-/m0/s1

InChI Key

XBMIVRRWGCYBTQ-AVRDEDQJSA-N

Isomeric SMILES

CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

Appearance

Solid powder

Other CAS RN

1477-40-3

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(3R,6R)-3-Acetoxy-6-dimethylamino-4,4-diphenylheptane
6-(Dimethylamino)-4,4-Diphenyl-3-Heptanol Acetate
Acemethadone
Acetylmethadol
Alphacetylmethadol
Amidolacetate
Dimepheptanol
LAAM
Levo alpha Acetylmethadol
Levo-alpha-Acetylmethadol
Levoacetylmethadol
Levomethadyl
Levomethadyl Acetate
Levomethadyl Acetate Hydrochloride
Methadol
Methadyl Acetate
ORLAAM

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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